1-[5-(Furan-2-YL)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine
Beschreibung
1-[5-(Furan-2-YL)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, a triazolopyrimidine core, and a pyridine-substituted piperazine
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N7O2/c21-20(22,23)15-12-13(14-4-3-11-32-14)25-19-26-17(27-30(15)19)18(31)29-9-7-28(8-10-29)16-5-1-2-6-24-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSNUHMQHUNMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NN4C(=CC(=NC4=N3)C5=CC=CO5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Furan-2-YL)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core, the introduction of the furan and trifluoromethyl groups, and the final coupling with pyridine-substituted piperazine. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents is also critical to ensure environmental sustainability and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(Furan-2-YL)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring yields furanones, while nucleophilic substitution of the trifluoromethyl group can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-(Furan-2-YL)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-[5-(Furan-2-YL)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core is known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[5-(Furan-2-YL)-7-(methyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine
- 1-[5-(Furan-2-YL)-7-(ethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine
Uniqueness
Compared to similar compounds, 1-[5-(Furan-2-YL)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbonyl]-4-(pyridin-2-YL)piperazine stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
